
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate
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Overview
Description
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate is a complex organic compound known for its unique structure and properties It belongs to the class of esters and is characterized by the presence of multiple ether linkages and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the acetylsulfanyl group and the tert-butyl ester. Common reagents used in these reactions include acetyl chloride, tert-butyl alcohol, and various catalysts to facilitate the formation of ether linkages.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and ether linkages can be reduced under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the ester linkage produces alcohols.
Scientific Research Applications
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can interact with enzymes and proteins, modulating their activity. The ether linkages provide stability and solubility, enhancing the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontyl carbamate
- Tert-butyl 23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl carbamate
Uniqueness
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different structural features.
Biological Activity
Tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a long hydrocarbon chain with multiple ether linkages and a tert-butyl group. Its structural complexity allows for diverse interactions within biological systems. The molecular formula is C32H66O7S, and its molecular weight is approximately 570.96 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties. These properties can protect cells from oxidative stress by scavenging free radicals.
- Antimicrobial Properties : Research indicates that certain sulfanyl compounds possess antimicrobial effects against various pathogens. The presence of the acetylsulfanyl group may enhance these properties.
- Cytotoxic Effects : Some studies suggest that compounds in this class can induce cytotoxicity in cancer cells, making them potential candidates for anticancer therapy.
Antioxidant Activity
A study investigating the antioxidant capacity of related compounds showed that they effectively inhibited lipid peroxidation and protected cellular components from oxidative damage. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them.
Antimicrobial Properties
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 75 | |
Escherichia coli | 100 | |
Pseudomonas aeruginosa | 50 |
Cytotoxicity Against Cancer Cells
A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner.
The proposed mechanisms underlying the biological activities include:
- Antioxidant Mechanism : The compound likely reduces oxidative stress by neutralizing reactive oxygen species (ROS), thus preventing cellular damage.
- Membrane Disruption : The antimicrobial activity may stem from the ability of the compound to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate, and how can purity be optimized?
- Answer : Synthesis typically involves multi-step reactions with precise control of reaction conditions. For example, tert-butyl carbamate derivatives (e.g., L4 in ) require coupling agents like EDC/HOBt for amide bond formation and purification via reverse-phase HPLC (C18 columns) to achieve >95% purity. Analytical validation using ESI-MS and 1H/13C-NMR is critical to confirm structural integrity . Optimizing solvent systems (e.g., acetonitrile/water gradients) and monitoring reaction intermediates via TLC or LC-MS can minimize side products.
Q. What analytical techniques are most reliable for characterizing the molecular structure and stability of this compound?
- Answer : High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., 1H-13C HSQC, COSY) are essential for structural elucidation. For stability studies, accelerated degradation tests under varying pH (2–12), temperature (4–60°C), and oxidative stress (H2O2) can identify vulnerable functional groups (e.g., acetylsulfanyl or heptaoxo chains). LC-MS tracking of degradation products (e.g., tert-butyl cleavage fragments) provides kinetic data .
Advanced Research Questions
Q. How can theoretical frameworks guide mechanistic studies of this compound in drug delivery systems?
- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model interactions between the compound’s polyethylene glycol (PEG) chains and lipid bilayers, predicting encapsulation efficiency. For instance, emphasizes aligning experimental design with conceptual models (e.g., PEGylation’s role in solubility and biodistribution). Validating simulations with experimental data (e.g., DSC for phase transitions) resolves discrepancies between predicted and observed behavior .
Q. What strategies resolve contradictions in data on the compound’s reactivity under aqueous vs. non-aqueous conditions?
- Answer : Contradictions often arise from solvent polarity effects on the acetylsulfanyl group’s nucleophilicity. Controlled experiments in DMSO (polar aprotic) vs. THF (non-polar) with kinetic profiling (e.g., UV-Vis monitoring of thiol-disulfide exchange) clarify solvent-dependent reactivity. Cross-referencing with IR spectroscopy (S-H stretching at ~2550 cm−1) quantifies thiol availability .
Q. How can factorial design optimize the compound’s stability during long-term storage?
- Answer : A 23 factorial design (temperature, humidity, light exposure) identifies critical factors. For example, highlights factorial design’s utility in isolating variables. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf life. Lyophilization or inert gas purging (N2) may mitigate oxidation, supported by TGA data on mass loss .
Q. Methodological Challenges
Q. What purification challenges arise from the compound’s polyethylene glycol (PEG) chains, and how are they addressed?
- Answer : PEG’s polydispersity complicates chromatographic separation. Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) or membrane filtration (e.g., 10 kDa MWCO) isolates monodisperse fractions. notes membrane technologies’ role in separating macromolecules. Post-purification, MALDI-TOF confirms PEG chain uniformity .
Q. How do researchers validate the compound’s biological activity without commercial reference standards?
- Answer : Orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporters) cross-validate activity. suggests synthesizing truncated analogs (e.g., tert-butyl fragments) as internal controls. Dose-response curves (IC50/EC50) and statistical validation (e.g., ANOVA for triplicate data) ensure reproducibility .
Q. Theoretical & Practical Integration
Properties
Molecular Formula |
C38H60O10S |
---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
tert-butyl 32-acetylsulfanyl-3,6,9,12,15,18,21-heptaoxodotriacontanoate |
InChI |
InChI=1S/C38H60O10S/c1-29(39)49-27-13-11-9-7-5-6-8-10-12-14-30(40)15-16-31(41)17-18-32(42)19-20-33(43)21-22-34(44)23-24-35(45)25-26-36(46)28-37(47)48-38(2,3)4/h5-28H2,1-4H3 |
InChI Key |
KDQIADKDRIEAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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